REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[CH2:9][CH2:10]Br>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.O>[O:4]1[CH2:8][CH2:7][O:6][CH:5]1[CH2:9][CH2:10][C:1]#[N:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
58.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
22.28 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
181.03 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CCBr
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After six hours it is cooled
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |